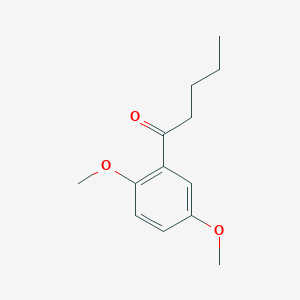

1-(2,5-Dimethoxyphenyl)pentan-1-one

説明

1-(2,5-Dimethoxyphenyl)pentan-1-one is an aromatic ketone featuring a pentan-1-one backbone substituted at the phenyl ring with two methoxy groups at the 2- and 5-positions. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol.

特性

IUPAC Name |

1-(2,5-dimethoxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-5-6-12(14)11-9-10(15-2)7-8-13(11)16-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAPXCYMEDJYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)pentan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable ketone precursor. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions. The reaction involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of 1-(2,5-Dimethoxyphenyl)pentan-1-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production .

化学反応の分析

Types of Reactions

1-(2,5-Dimethoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methoxy groups on the aromatic ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(2,5-Dimethoxyphenyl)pentan-1-one has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

作用機序

The mechanism of action of 1-(2,5-Dimethoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of neurotransmitter systems, particularly the serotonergic system. It may act as an agonist or antagonist at various serotonin receptors, leading to changes in neurotransmitter release and signaling pathways .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The table below highlights key differences between 1-(2,5-Dimethoxyphenyl)pentan-1-one and two structurally related compounds:

Key Observations :

- Solubility : The additional oxygen atoms in 1-(2,5-Dimethoxyphenyl)pentan-1-one (vs. 2,5-Di(cyclopentylidene)cyclopentan-1-one) improve polarity, favoring solubility in polar aprotic solvents.

- Steric Hindrance: The cyclopentylidene groups in the cyclic ketone introduce steric bulk, reducing accessibility to the carbonyl group compared to the linear pentanone chain in the target compound.

Hazard and Handling Comparison

- 1-(2,5-Dimethoxyphenyl)pentan-1-one: No direct hazard data are available, but structural similarities to other aromatic ketones suggest precautions against inhalation or dermal exposure.

- 2,5-Di(cyclopentylidene)cyclopentan-1-one : Classified as non-hazardous under EC1272/08 regulations, though incomplete toxicological data warrant standard precautions (e.g., avoiding inhalation of vapors, P261/P262).

- 1-(3,5-Dimethylphenyl)-4-methoxypentan-1-one : Limited hazard data, but methyl groups may reduce polarity, altering metabolic pathways compared to methoxy-rich analogs.

Research Findings and Data Gaps

- Synthetic Applications: Methoxy-substituted aryl ketones like 1-(2,5-Dimethoxyphenyl)pentan-1-one are intermediates in synthesizing flavanones or chalcones, though specific studies on this compound are lacking .

- Toxicological Data : While 2,5-Di(cyclopentylidene)cyclopentan-1-one is deemed low-risk , extrapolation to methoxy-substituted analogs is unreliable without targeted studies.

- Stability : Cyclic ketones (e.g., ) exhibit higher thermal stability than linear-chain analogs due to reduced conformational freedom.

生物活性

1-(2,5-Dimethoxyphenyl)pentan-1-one is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,5-Dimethoxyphenyl)pentan-1-one, also known as a substituted phenyl ketone, features a pentan-1-one backbone with a dimethoxy-substituted phenyl group. Its molecular formula is , which indicates the presence of methoxy groups that may influence its reactivity and biological interactions.

Pharmacological Effects

Research indicates that 1-(2,5-Dimethoxyphenyl)pentan-1-one exhibits various pharmacological activities, primarily related to its interaction with neurotransmitter systems. It has been shown to affect serotonin and dopamine receptors, which are critical in mood regulation and reward pathways.

Table 1: Summary of Biological Activities

The mechanism of action for 1-(2,5-Dimethoxyphenyl)pentan-1-one is believed to involve modulation of neurotransmitter systems. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and receptor binding.

Interaction with Receptors

Studies have indicated that this compound may act as a selective inhibitor for certain serotonin transporters (SERT) and dopamine transporters (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other psychoactive compounds, suggesting potential applications in treating mood disorders.

Case Studies

A recent study evaluated the effects of 1-(2,5-Dimethoxyphenyl)pentan-1-one on various cancer cell lines. The results showed significant cytotoxicity at concentrations above 10 µM, indicating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20.0 | Induction of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。